2-Benzothiazolemethanol,alpha-ethenyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) is a chemical compound with the molecular formula C10H9NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) typically involves the reaction of benzothiazole with appropriate reagents to introduce the methanol and ethenyl groups. One common method involves the use of Grignard reagents, where benzothiazole is reacted with a Grignard reagent followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) often involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and distillation to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Benzothiazolemethanol,alpha-ethenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-(9CI)
- 2-Benzothiazolemethanol,alpha-methyl-(9CI)
- 2-Benzothiazolemethanol,alpha-ethyl-(9CI)
Uniqueness
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethenyl group, in particular, allows for unique reactivity and interactions compared to other similar compounds .
Eigenschaften
CAS-Nummer |
181048-91-9 |
---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.248 |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2 |
InChI-Schlüssel |
INZBFOAXCOWCQO-UHFFFAOYSA-N |
SMILES |
C=CC(C1=NC2=CC=CC=C2S1)O |
Synonyme |
2-Benzothiazolemethanol,alpha-ethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.